molecular formula C14H13Cl2N5 B12919570 9H-Purin-6-amine, 9-((3,4-dichlorophenyl)methyl)-N,N-dimethyl- CAS No. 112089-16-4

9H-Purin-6-amine, 9-((3,4-dichlorophenyl)methyl)-N,N-dimethyl-

Cat. No.: B12919570
CAS No.: 112089-16-4
M. Wt: 322.2 g/mol
InChI Key: NTQXBKWUNNGHOW-UHFFFAOYSA-N
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Description

9H-Purin-6-amine, 9-((3,4-dichlorophenyl)methyl)-N,N-dimethyl- is a synthetic compound that belongs to the purine class of organic molecules This compound is characterized by the presence of a purine ring system, which is a fused ring structure containing both imidazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Purin-6-amine, 9-((3,4-dichlorophenyl)methyl)-N,N-dimethyl- typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a purine derivative with a 3,4-dichlorophenylmethyl halide under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The N,N-dimethylation can be achieved using dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9H-Purin-6-amine, 9-((3,4-dichlorophenyl)methyl)-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding purine N-oxides.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted purine derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

9H-Purin-6-amine, 9-((3,4-dichlorophenyl)methyl)-N,N-dimethyl- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of 9H-Purin-6-amine, 9-((3,4-dichlorophenyl)methyl)-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 9H-Purin-6-amine, N-(3-methoxyphenyl)-
  • 9H-Purin-6-amine, N-hydroxy-, 3-oxide

Uniqueness

Compared to similar compounds, 9H-Purin-6-amine, 9-((3,4-dichlorophenyl)methyl)-N,N-dimethyl- is unique due to the presence of the 3,4-dichlorophenylmethyl group, which imparts distinct chemical properties and potential biological activities. This structural modification can enhance its binding affinity to molecular targets and improve its stability under various conditions.

Properties

CAS No.

112089-16-4

Molecular Formula

C14H13Cl2N5

Molecular Weight

322.2 g/mol

IUPAC Name

9-[(3,4-dichlorophenyl)methyl]-N,N-dimethylpurin-6-amine

InChI

InChI=1S/C14H13Cl2N5/c1-20(2)13-12-14(18-7-17-13)21(8-19-12)6-9-3-4-10(15)11(16)5-9/h3-5,7-8H,6H2,1-2H3

InChI Key

NTQXBKWUNNGHOW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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